2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone CAS number
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone CAS number
An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone
Introduction
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone is a halogenated acetophenone derivative that serves as a highly functionalized building block in synthetic organic chemistry. Its utility is derived from the presence of multiple reactive sites, including an α-bromoketone moiety and a di-substituted aromatic ring. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and potential applications for researchers and professionals in drug development and materials science. The CAS Number for this compound is 87427-57-4.[1][2][3][4][5]
Physicochemical and Structural Properties
The structural features of 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone make it a valuable reagent. The α-bromo group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The substituted phenyl ring can be further modified, offering a scaffold for creating diverse molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 87427-57-4 | [1][2][3] |
| Molecular Formula | C₈H₅Br₂ClO | [1][3] |
| Molecular Weight | 312.39 g/mol | [1][3][4] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [1][2] |
| SMILES | C1=CC(=C(C=C1C(=O)CBr)Cl)Br | [3] |
| InChI Key | IBQWUOVRWLPTKR-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Insights
While specific manufacturing details for 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone are proprietary, its synthesis would follow established principles for the α-bromination of substituted acetophenones. This class of reaction is fundamental in organic synthesis for producing key intermediates.
General Synthetic Approach: α-Bromination of Acetophenones
The most common method for synthesizing α-bromo ketones is the direct bromination of the corresponding ketone using a brominating agent. A common laboratory-scale approach involves using reagents like N-Bromosuccinimide (NBS) or copper(II) bromide.[6][7]
The reaction with copper(II) bromide, for instance, proceeds by the enolization of the ketone, which then attacks the bromine source. This method is often preferred for its relatively mild conditions.[6]
Caption: General synthesis pathway for 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone.
Applications in Research and Drug Development
Halogenated phenacyl bromides are versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[8] Their utility stems from their ability to participate in various chemical transformations.
Role as a Synthetic Intermediate
This compound is primarily used as a building block. The α-bromoketone functionality is a powerful electrophile, readily reacting with nucleophiles such as amines, thiols, and carbanions. This allows for the construction of more complex molecules, particularly heterocyclic compounds which are prevalent in many pharmaceutical agents. For example, related α-halo ketones are key precursors in the synthesis of imidazoles, triazoles, and other important scaffolds.[9]
Caption: Role as an electrophile in synthetic transformations.
Safety, Handling, and Storage
Due to its reactivity, 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
The compound is associated with the following GHS Hazard Statements.[1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Danger" .[1]
Personal Protective Equipment (PPE) and Handling
Proper handling is critical to ensure personnel safety. All work should be conducted in a well-ventilated chemical fume hood.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust that can cause severe eye damage.[10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and impervious clothing. | Prevents skin contact which can cause severe burns.[10][12] |
| Respiratory Protection | NIOSH-approved respirator if dust is generated or ventilation is inadequate. | Avoids inhalation, which can lead to respiratory tract irritation.[10][11] |
First-Aid Measures
In case of exposure, immediate action is required:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
Storage and Disposal
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][11][13] Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Experimental Protocol: A General Guideline for Nucleophilic Substitution
The following is a generalized protocol for using 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone in a typical nucleophilic substitution reaction. This should be adapted based on the specific nucleophile and desired product.
Objective: To synthesize a new derivative via substitution of the α-bromo group.
Materials:
-
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone
-
Nucleophile (e.g., a primary amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Base (optional, e.g., Triethylamine or Potassium Carbonate)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line
Procedure:
-
Inert Atmosphere: Set up the reaction apparatus and purge with an inert gas (e.g., nitrogen) to exclude moisture.
-
Reagent Addition: In the reaction flask, dissolve the nucleophile and base (if used) in the anhydrous solvent.
-
Substrate Addition: Slowly add a solution of 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone in the same solvent to the flask at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Stir the mixture and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Step-by-step workflow for a typical nucleophilic substitution reaction.
Conclusion
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone is a valuable, albeit hazardous, chemical intermediate. Its trifunctional nature provides a platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.
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PubChem. 2-Bromo-1-(3,4-dichlorophenyl)ethanone. [Link]
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]
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ChemBK. 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One. [Link]
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Asian Journal of Organic & Medicinal Chemistry. Ultrasound Promoted an Efficient and Green Synthesis of α-Bromo Ketones. [Link]
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PubChem. 2-Bromo-3'-chloroacetophenone. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). [Link]
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PharmaCompass. 2-Bromo-1-(2-chlorophenyl)-1-ethanone. [Link]
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